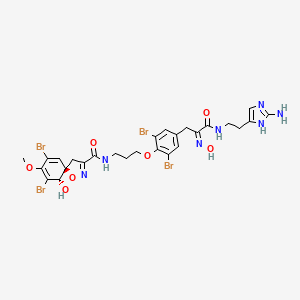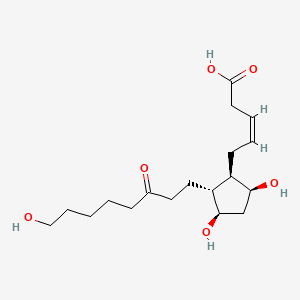![molecular formula C21H22N2O5S B1235623 (5R,6R)-6-[[(2-ethoxy-1-naphthalenyl)amino]-oxomethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235623.png)
(5R,6R)-6-[[(2-ethoxy-1-naphthalenyl)amino]-oxomethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6R)-6-[[(2-ethoxy-1-naphthalenyl)amino]-oxomethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a member of naphthalenes.
Scientific Research Applications
Interaction Studies
A study by Cardiano et al. (2017) examined the interaction of Cu2+ with ampicillin and amoxicillin, including compounds similar to the requested chemical, in aqueous solutions. They used potentiometric, UV, and 1H NMR techniques to propose speciation models and calculate the stability constants of the interactions. This research highlights the chemical's ability to bind with metals, relevant in biological and environmental contexts (Cardiano et al., 2017).
Synthesis and Characterization
Alaa J.Al-Khkany (2018) conducted a study on the synthesis of ligands from similar compounds with 1-naphthol-4-benzene. The research involved formulating these ligands under optimal pH and concentration conditions, leading to insights into the methods and conditions favorable for synthesizing derivatives of this compound (Alaa J.Al-Khkany, 2018).
Crystal Structure Analysis
Saouane et al. (2013) investigated the crystal structure of a precursor to semi-synthetic penicillins, closely related to the requested compound. Their work involved determining the structure using X-ray crystallography and analyzing the crystal packing energies. This type of research is critical for understanding the physical and chemical properties of drug compounds (Saouane et al., 2013).
Corrosion Inhibition Studies
Eddy et al. (2007) explored the use of a related compound in inhibiting corrosion of mild steel in acidic environments. Their findings demonstrate the potential of these compounds in industrial applications, particularly in corrosion prevention (Eddy et al., 2007).
Complexation and Thermodynamic Studies
Helmy et al. (2017) studied the complexation reaction of a similar compound with divalent cations in methanol at various temperatures. This research provides valuable insights into the compound's binding properties and thermodynamics, which are essential in pharmaceutical and chemical engineering fields (Helmy et al., 2017).
properties
Molecular Formula |
C21H22N2O5S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(5R,6R)-6-[(2-ethoxynaphthalen-1-yl)carbamoyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O5S/c1-4-28-13-10-9-11-7-5-6-8-12(11)15(13)22-17(24)14-18(25)23-16(20(26)27)21(2,3)29-19(14)23/h5-10,14,16,19H,4H2,1-3H3,(H,22,24)(H,26,27)/t14-,16?,19-/m1/s1 |
InChI Key |
PLIGJUHHTJAZTH-WDOBJEIGSA-N |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)NC(=O)[C@H]3[C@@H]4N(C3=O)C(C(S4)(C)C)C(=O)O |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)NC(=O)C3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)NC(=O)C3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R,3R,4S,5R)-2-[6-amino-2-[(2Z)-2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1235547.png)
![[(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienyl] 2-bromoacetate](/img/structure/B1235548.png)








